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molecular formula C9H7NO2 B023324 8-Hydroxyquinoline 1-oxide CAS No. 1127-45-3

8-Hydroxyquinoline 1-oxide

Cat. No. B023324
M. Wt: 161.16 g/mol
InChI Key: FJKUOCCQEBLPNX-UHFFFAOYSA-N
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Patent
US03953456

Procedure details

The 5-, 6-, 7- and 8-hydroxycarbostyrils used for the preparation of the starting material used in the present invention are described in Berichte, Vol. 20, page 2172, 1887; Journal of Organic Chemistry, Vol. 36, pp 3490-3493, 1971 and ibid, Vol. 33, pp 1089-1092, 1968. Briefly, 5-hydroxycarbostyril can be prepared by fusing 5-hydroxyquinoline with a caustic alkali such as sodium hydroxide or potassium hydroxide, and 8-hydroxycarbostyril can be prepared by reacting 8-hydroxyquinoline with hydrogen peroxide in glacial acetic acid to produce 8-hydroxyquinoline 1-oxide which is then refluxed in acetic anhydride to obtain acetoxycarbostyril and hydrolyzing the resulting acetoxycarbostyril with concentrated hydrochloric acid to give the desired 8-hydroxycarbostyril. The 6- and 7-hydroxycarbostyrils can be prepared in a similar manner to those described above.
[Compound]
Name
7- and 8-hydroxycarbostyrils
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1]C1C=CC=C2C=1C=CC(=O)N2.OC1C=CC=C2C=1C=CC=N2.[OH-].[Na+].[OH-].[K+].[OH:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[NH:37][C:36](=O)[CH:35]=[CH:34]2.OC1C=CC=C2C=1N=CC=C2.OO>C(O)(=O)C>[OH:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N+:37]([O-:1])=[CH:36][CH:35]=[CH:34]2 |f:2.3,4.5|

Inputs

Step One
Name
7- and 8-hydroxycarbostyrils
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CC(NC2=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C=CC=[N+](C12)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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